

# A Comparative Analysis of Levomefolate Calcium and Other L-Methylfolate Formulations

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## Compound of Interest

Compound Name: Levomefolate Calcium

Cat. No.: B1675112

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This guide provides an objective comparison of **levomefolate calcium** and other forms of L-methylfolate, focusing on their chemical properties, bioavailability, and metabolic implications. The information presented is intended to support research and development efforts in the fields of pharmacology, nutrition, and clinical medicine.

## Understanding the Terminology: Levomefolate Calcium and L-Methylfolate

**Levomefolate calcium** is the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), which is the primary biologically active form of folate (Vitamin B9).[1][2] Unlike synthetic folic acid, L-methylfolate does not require enzymatic reduction to be utilized by the body, allowing for direct entry into the folate metabolic cycle.[3] **Levomefolate calcium** is a stable, crystalline form of L-methylfolate, making it suitable for use in dietary supplements and pharmaceutical preparations.[4] Other salt forms of L-methylfolate, such as the glucosamine salt, are also available and have been the subject of comparative studies.

## Comparative Bioavailability and Pharmacokinetics

The efficacy of a folate supplement is largely determined by its bioavailability. Head-to-head studies have primarily focused on the pharmacokinetic profiles of different folate forms,

comparing parameters such as maximum plasma concentration (C<sub>max</sub>), time to reach maximum concentration (T<sub>max</sub>), and the area under the concentration-time curve (AUC).

## L-Methylfolate Salts: Calcium vs. Glucosamine

Clinical studies comparing the bioavailability of **levomefolate calcium** (a crystalline calcium salt) and the glucosamine salt of L-methylfolate have shown comparable outcomes. One randomized cross-over trial in 24 healthy volunteers found no significant differences in serum folate concentrations up to 12 hours after a single oral dose of 400 µg of either form.<sup>[5]</sup> However, some studies suggest that the glucosamine salt may have a higher initial solubility. A comparative study in rats indicated that the glucosamine salt (Quatrefolic®) resulted in a higher C<sub>max</sub> compared to the calcium salt.

## L-Methylfolate vs. Folic Acid

A significant body of research has established the superior bioavailability of L-methylfolate compared to synthetic folic acid. L-methylfolate achieves a significantly higher peak plasma concentration and greater overall absorption than an equimolar dose of folic acid. This is primarily because L-methylfolate bypasses the enzymatic conversion steps required for folic acid, a process that can be limited by genetic polymorphisms in the MTHFR enzyme.

## Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters from comparative studies.

Table 1: Comparative Pharmacokinetics of L-Methylfolate Salts

Parameter	Levomefolate Calcium	L-Methylfolate Glucosamine Salt	Key Findings
Study Design	Randomized, cross-over	Randomized, cross-over	Comparison of single oral doses.
Subjects	24 healthy volunteers	24 healthy volunteers	No significant difference in serum folate.
Cmax (rats)	486.8 ± 184.1 ng/mL	879.6 ± 330.3 ng/mL	Glucosamine salt showed a higher Cmax in rats.
AUC (rats)	997.6 ng/mL·h	1123.9 ng/mL·h	Glucosamine salt showed a slightly higher AUC in rats.

Table 2: Comparative Pharmacokinetics of L-Methylfolate vs. Folic Acid

Parameter	L-Methylfolate (racemic mixture)	Folic Acid	Key Findings
Study Design	Comparative pharmacokinetic study	Comparative pharmacokinetic study	L-methylfolate demonstrates higher bioavailability.
Subjects	Patients with coronary artery disease	Patients with coronary artery disease	
Peak Concentration of 6[S] 5-MTHF	129 ng/mL (s.d. 42.4)	14.1 ng/mL (s.d. 9.4)	Over seven times higher peak concentration for L-methylfolate.

## Experimental Protocols

### Bioavailability Study of L-Methylfolate Salts

- Study Design: A randomized, single-dose, open-label, two-way crossover study.

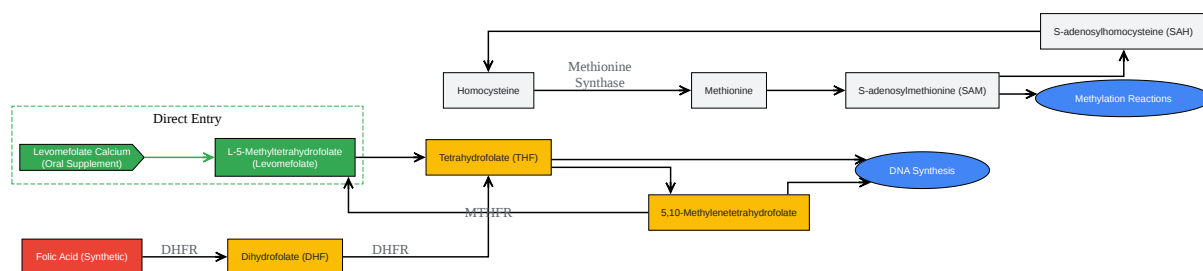
- Study Population: Healthy adult male and female volunteers (typically 18-55 years old).
- Intervention: Administration of a single oral dose of **levomefolate calcium** and L-methylfolate glucosamine salt with a standardized meal or under fasting conditions. A washout period of at least one week separates the two interventions.
- Sample Collection: Blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-administration.
- Analytical Method: Plasma concentrations of L-5-MTHF are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
- Pharmacokinetic Analysis: Cmax, Tmax, and AUC are calculated from the plasma concentration-time profiles using non-compartmental analysis.

## Bioavailability Study of L-Methylfolate vs. Folic Acid

- Study Design: A randomized, double-blind, crossover study.
- Study Population: Healthy volunteers or specific patient populations (e.g., individuals with MTHFR polymorphisms).
- Intervention: Administration of equimolar oral doses of L-methylfolate and folic acid.
- Sample Collection: Serial blood samples are collected over a 24-hour period.
- Analytical Method: Plasma concentrations of total folate and different folate forms (including unmetabolized folic acid and L-5-MTHF) are measured using HPLC-MS/MS.
- Pharmacokinetic Analysis: Comparison of Cmax, Tmax, and AUC for L-5-MTHF following administration of both compounds.

## Mandatory Visualizations

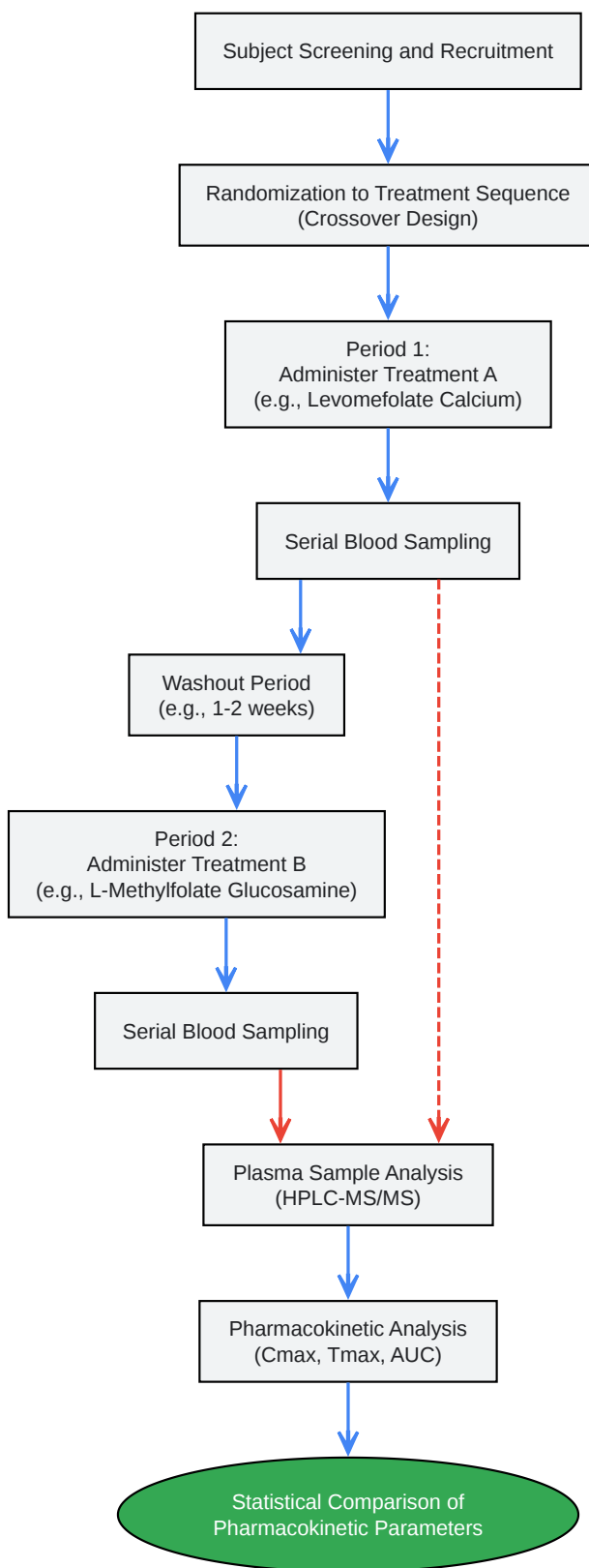
### Folate Metabolic Pathway



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Caption: Folate metabolic pathway.

## Experimental Workflow for a Comparative Bioavailability Study



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Caption: Bioavailability study workflow.

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